molecular formula C11H25ClN2O B1377536 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride CAS No. 1443980-44-6

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride

Cat. No.: B1377536
CAS No.: 1443980-44-6
M. Wt: 236.78 g/mol
InChI Key: YMGMSRPNBPFFRD-UHFFFAOYSA-N
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Description

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C11H24N2O·HCl. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of 1-aminoethylpiperidine with 2-methylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a piperidine ring with an aminoethyl group and a methylpropan-2-ol moiety makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

1-[3-(1-aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.ClH/c1-9(12)10-5-4-6-13(7-10)8-11(2,3)14;/h9-10,14H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGMSRPNBPFFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CC(C)(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443979-66-5
Record name 1-Piperidineethanol, 3-(1-aminoethyl)-α,α-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443979-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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